molecular formula C8H10O3 B133795 Ethyl 4-methylfuran-3-carboxylate CAS No. 154222-96-5

Ethyl 4-methylfuran-3-carboxylate

Cat. No.: B133795
CAS No.: 154222-96-5
M. Wt: 154.16 g/mol
InChI Key: UIMHKAPKGFWTRA-UHFFFAOYSA-N
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Description

Ethyl 4-methylfuran-3-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methylfuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form ethyl 4-acetyl-5-methylfuran-3-carboxylate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylfuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-methylfuran-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methylfuran-3-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, participating in metabolic pathways. Its furan ring structure allows it to engage in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
  • Ethyl 4-acetyl-5-methylfuran-3-carboxylate
  • Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate

Uniqueness

Ethyl 4-methylfuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research .

Properties

IUPAC Name

ethyl 4-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-11-8(9)7-5-10-4-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMHKAPKGFWTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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